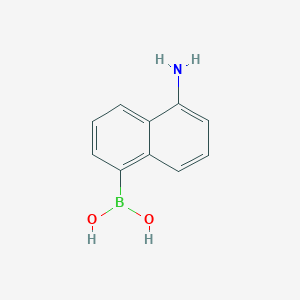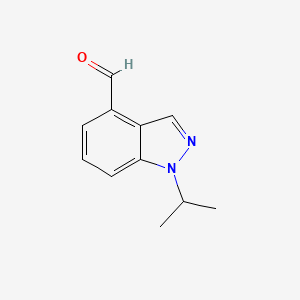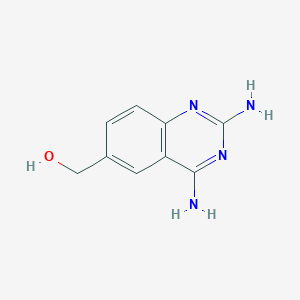![molecular formula C8H8N4O2 B11906011 2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid](/img/structure/B11906011.png)
2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid is a compound that belongs to the class of fused heterocycles. This compound is notable for its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core. This structure is integral to several kinase inhibitors and nucleoside drugs, making it a compound of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid can be achieved through various methods. One common approach involves the synthesis from pyrrole derivatives. This method typically includes the following steps:
N-amination of methyl pyrrole-2-carboxylate: This step introduces an amino group using a suitable aminating agent such as NH₂Cl.
Formation of triazinium dicyanomethylide: This intermediate is formed through a series of reactions involving bromohydrazone.
Multistep synthesis: The final product is obtained through a series of reactions, including transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic strategies mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound is integral to the development of kinase inhibitors and antiviral drugs, including those targeting RNA viruses like SARS-CoV-2
Mechanism of Action
The mechanism of action of 2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. This compound is known to inhibit kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and viral replication .
Comparison with Similar Compounds
Similar Compounds
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine core, used to treat COVID-19.
Avapritinib: A kinase inhibitor used in cancer therapy.
Brivanib Alaninate: An antitumorigenic drug approved by the US FDA.
Uniqueness
2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C8H8N4O2 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8N4O2/c9-8-5-2-1-3-12(5)11-6(10-8)4-7(13)14/h1-3H,4H2,(H,13,14)(H2,9,10,11) |
InChI Key |
ZZFSCBJGJDWOMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=NC(=N2)CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11905951.png)







![Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B11906019.png)

